molecular formula C9H13F2NO2 B2573868 1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2109809-10-9

1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one

Cat. No.: B2573868
CAS No.: 2109809-10-9
M. Wt: 205.205
InChI Key: PFLOBZZTQJSGAK-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one is a chemical compound characterized by the presence of a difluoromethyl group attached to a morpholine ring, which is further connected to a prop-2-en-1-one moiety

Chemical Reactions Analysis

1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in its activity, influencing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include enzymatic reactions and receptor interactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as those containing difluoromethyl groups or morpholine rings. Similar compounds include:

Properties

IUPAC Name

1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c1-3-7(13)12-4-5-14-9(2,6-12)8(10)11/h3,8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLOBZZTQJSGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C=C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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